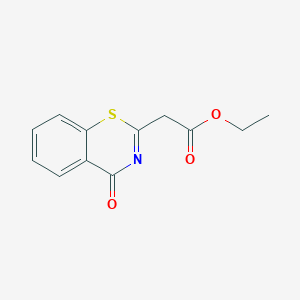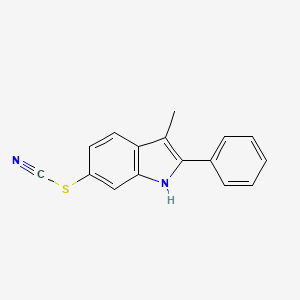![molecular formula C24H48N4V B14474630 Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] CAS No. 65367-10-4](/img/structure/B14474630.png)
Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] is a chemical compound that features a vanadium ion in the +4 oxidation state coordinated to four piperidin-1-yl methanide ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] typically involves the reaction of vanadium tetrachloride with piperidin-1-yl methanide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the vanadium precursor. The process involves the following steps:
- Dissolution of vanadium tetrachloride in an anhydrous solvent such as tetrahydrofuran (THF).
- Addition of piperidin-1-yl methanide to the solution.
- Stirring the reaction mixture at a low temperature to facilitate the formation of the desired complex.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] can undergo various chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states, leading to the formation of different vanadium oxides or other complexes.
Reduction: The compound can be reduced to lower oxidation states, which may alter its coordination environment and reactivity.
Substitution: Ligands around the vanadium center can be substituted with other ligands, resulting in new complexes with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxygen, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium pentoxide, while reduction could produce vanadium(III) complexes.
Applications De Recherche Scientifique
Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the treatment of diabetes and cancer.
Industry: It is used in the development of advanced materials, including coatings and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] exerts its effects involves its ability to interact with various molecular targets. The vanadium center can coordinate with different ligands, influencing the compound’s reactivity and stability. In biological systems, it may interact with enzymes and proteins, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but the compound’s redox properties play a crucial role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Vanadium(4+) tetrakis[(pyrrolidin-1-yl)methanide]
- Vanadium(4+) tetrakis[(morpholin-1-yl)methanide]
- Vanadium(4+) tetrakis[(azepan-1-yl)methanide]
Uniqueness
Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and potential applications. The presence of the piperidin-1-yl methanide ligands can influence the compound’s solubility, coordination behavior, and overall performance in various applications.
Propriétés
Numéro CAS |
65367-10-4 |
|---|---|
Formule moléculaire |
C24H48N4V |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
1-methanidylpiperidine;vanadium(4+) |
InChI |
InChI=1S/4C6H12N.V/c4*1-7-5-3-2-4-6-7;/h4*1-6H2;/q4*-1;+4 |
Clé InChI |
MLEHKDXKVBWEFF-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]N1CCCCC1.[CH2-]N1CCCCC1.[CH2-]N1CCCCC1.[CH2-]N1CCCCC1.[V+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


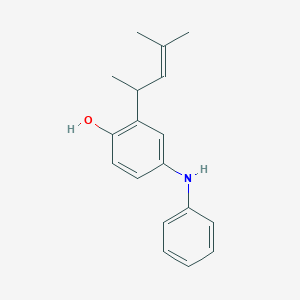
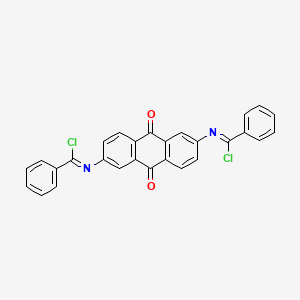
![Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-](/img/structure/B14474566.png)
phosphanium bromide](/img/structure/B14474567.png)

![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)
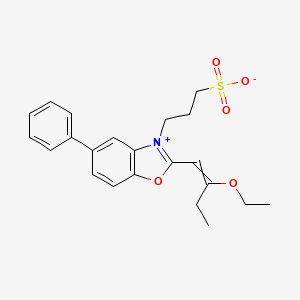
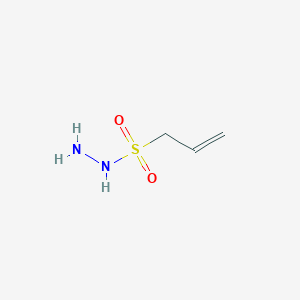

![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)
